molecular formula C6H5BrClN B1343836 2-(Bromomethyl)-4-chloropyridine CAS No. 856850-18-5

2-(Bromomethyl)-4-chloropyridine

Cat. No. B1343836
M. Wt: 206.47 g/mol
InChI Key: GLSNQEHWJXTBDR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloropyridine is a halogenated pyridine derivative that serves as an important intermediate in the synthesis of various chemical compounds. The presence of both bromine and chlorine atoms makes it a versatile reagent for further functionalization through nucleophilic substitution or coupling reactions.

Synthesis Analysis

The synthesis of halogenated pyridine derivatives can be achieved through various methods. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized by reacting 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine, which suggests a possible route for the synthesis of related compounds . Additionally, 2-amino-4-chloropyridine was synthesized from methyl 4-chloropicolinate, indicating that halogenated pyridines can be obtained from picolinate derivatives . These methods highlight the synthetic versatility of halogenated pyridines and their derivatives.

Molecular Structure Analysis

The molecular structure of halogenated pyridine derivatives is characterized by the presence of a pyridine ring substituted with halogen atoms. The crystal structure of a related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, revealed that the benzene and pyridine rings are nearly coplanar, which may suggest similar structural features for 2-(Bromomethyl)-4-chloropyridine .

Chemical Reactions Analysis

Halogenated pyridines are reactive intermediates that can undergo various chemical reactions. For example, Pd-catalyzed Suzuki cross-coupling reactions have been used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate . Moreover, the reactivity of a 2-bromomethyl 1,4-dihydropyridine derivative with nucleophiles has been studied, demonstrating the potential for substitution reactions . These reactions are indicative of the chemical behavior of 2-(Bromomethyl)-4-chloropyridine in the presence of suitable catalysts and reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the presence of halogen atoms, which can affect their reactivity, luminescence, and electronic properties. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine exhibited luminescence under UV irradiation . Additionally, DFT studies on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives provided insights into their electronic and non-linear optical properties . These studies suggest that 2-(Bromomethyl)-4-chloropyridine may also exhibit unique physical and chemical properties that could be explored further.

Scientific Research Applications

Protein Modification

2-(Bromomethyl)-4-chloropyridine has been studied for its potential in selective covalent protein modification. This compound is of interest for developing biological probes and therapeutics. Its mechanism of action involves the inactivation of enzymes like dimethylarginine dimethylaminohydrolase (DDAH), which controls nitric oxide. Research indicates that the 4-halopyridine motif, similar to 2-(Bromomethyl)-4-chloropyridine, might have broader applications in protein modification, especially in enhancing reactivity when bound to a target protein (Johnson et al., 2011).

Halogen Exchange in Pyridines

The compound plays a role in halogen/halogen displacement reactions in pyridines and other heterocycles. These reactions are significant for synthetic chemistry, allowing for the conversion of chloropyridines to bromopyridines and further to iodo compounds. This chemistry is essential for creating diverse pyridine derivatives with potential applications in various fields (Schlosser & Cottet, 2002).

Synthesis of Brominated Pyridines

2-(Bromomethyl)-4-chloropyridine is involved in the selective synthesis of brominated pyridines. For instance, it is used for synthesizing mono-brominated 1,4-dihydropyridines, a process crucial for creating specialized chemical structures used in various research and industrial applications (Mirzaei & Zenouz, 1997).

Catalyzed Amination

This compound is also used in catalyzed amination reactions, particularly in synthesizing amino-substituted pyridines. These reactions are integral to organic chemistry, contributing to the development of new chemical entities with potential applications in pharmaceuticals and materials science (Ji et al., 2003).

Biological Activity Studies

There is research on the synthesis and study of the biological activity of derivatives of 2-(Bromomethyl)-4-chloropyridine. These studies are crucial in drug discovery and development, as they provide insights into the biological activities of novel compounds (Li et al., 2015).

Safety And Hazards

This would involve discussing the safety precautions that need to be taken when handling the compound. This could include its toxicity, flammability, and any risks it poses to human health or the environment.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to improve its properties or activity.


Please note that the availability of this information would depend on the extent of research that has been conducted on “2-(Bromomethyl)-4-chloropyridine”. For a more specific analysis, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-(bromomethyl)-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSNQEHWJXTBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621835
Record name 2-(Bromomethyl)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-chloropyridine

CAS RN

856850-18-5
Record name 2-(Bromomethyl)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Huang, XN Wu, Q Zhou, Y Wu, D Zheng… - Journal of Medicinal …, 2020 - ACS Publications
To validate the hypothesis that Tyr748 is a crucial residue to aid the discovery of highly selective phosphodiesterase 8A (PDE8A) inhibitors, we identified a series of 2-chloroadenine …
Number of citations: 9 pubs.acs.org
RN Nair, TD Bannister - European journal of organic chemistry, 2015 - Wiley Online Library
In the course of a structure–activity relationship study of pyrrole[3,4‐d]pyridazinones, we optimized conditions for a one‐pot directed lithiation/alkylation reaction that also promoted in …

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